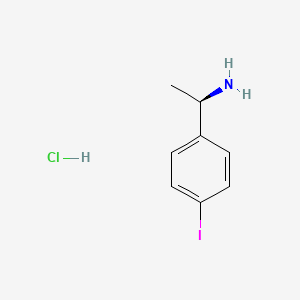

(R)-1-(4-Iodophenyl)ethanamine hydrochloride

Description

Properties

IUPAC Name |

(1R)-1-(4-iodophenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10IN.ClH/c1-6(10)7-2-4-8(9)5-3-7;/h2-6H,10H2,1H3;1H/t6-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZYFIOFVFANOJA-FYZOBXCZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)I)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)I)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50972081 | |

| Record name | 1-(4-Iodophenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50972081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56639-48-6 | |

| Record name | 1-(4-Iodophenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50972081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of (R)-1-(4-Iodophenyl)ethanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-(4-Iodophenyl)ethanamine hydrochloride is a chiral amine of interest in pharmaceutical research and development. As a key building block in the synthesis of various biologically active molecules, a thorough understanding of its physical properties is essential for its proper handling, characterization, and application in drug design and manufacturing. This technical guide provides a summary of the known physical characteristics of this compound, outlines experimental protocols for their determination, and presents a logical workflow for its physical characterization.

Core Physical Properties

The fundamental physical properties of this compound have been identified from various chemical suppliers and databases. A summary of these properties is presented in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁ClIN | [1][2] |

| Molecular Weight | 283.54 g/mol | [1][2] |

| CAS Number | 1246649-06-8 | [1] |

| Purity | ≥98% | [1][2] |

| Appearance | Solid (Specific color not consistently reported) | |

| Storage Conditions | Store under an inert atmosphere (Argon charged), protected from light.[1] |

Experimental Protocols for Physical Property Determination

To ascertain the precise physical properties of this compound, standardized experimental protocols should be followed. Below are detailed methodologies for determining key physical characteristics.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar digital device)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (optional, for pulverizing crystals)

Procedure:

-

Sample Preparation: A small amount of the crystalline this compound is finely ground, if necessary, and packed into a capillary tube to a height of 2-3 mm.

-

Calibration: The melting point apparatus should be calibrated using standards with known melting points.

-

Measurement:

-

Place the capillary tube into the heating block of the apparatus.

-

Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first liquid droplet appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). This range is the melting point.

-

For high accuracy, the measurement should be repeated at least twice, and the average value reported.

-

Solubility Determination

Determining the solubility in various solvents is crucial for applications in solution-phase chemistry and formulation development.

Apparatus:

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or magnetic stirrer with a temperature-controlled bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure (Equilibrium Solubility Method):

-

Solvent Selection: Choose a range of relevant solvents (e.g., water, ethanol, methanol, dichloromethane, etc.).

-

Sample Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a vial. The presence of undissolved solid is necessary to ensure saturation.

-

Equilibration: Seal the vials and place them in a constant temperature shaker or stirrer (e.g., at 25°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Analysis:

-

Carefully withdraw a known volume of the supernatant.

-

Dilute the aliquot with a suitable solvent.

-

Determine the concentration of the dissolved compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry against a standard curve.

-

-

Calculation: The solubility is expressed in units such as mg/mL or mol/L.

Logical Workflow for Physical Characterization

The process of physically characterizing a novel or uncharacterized compound like this compound follows a logical progression. The following diagram, generated using Graphviz, illustrates a typical workflow.

Conclusion

While the fundamental identifiers for this compound are well-established, a comprehensive physical property profile requires further experimental investigation, particularly for its melting point, boiling point, and solubility in various solvents. The experimental protocols and logical workflow provided in this guide offer a robust framework for researchers and drug development professionals to thoroughly characterize this and other similar chemical entities. Accurate and detailed physical property data are indispensable for advancing the use of such compounds in the synthesis of new chemical entities and the development of novel therapeutics.

References

(R)-1-(4-Iodophenyl)ethanamine Hydrochloride: A Technical Guide for Researchers

An In-depth Review of its Chemical Structure, Analysis, and Potential Applications in Drug Development

This technical guide provides a comprehensive overview of (R)-1-(4-Iodophenyl)ethanamine hydrochloride, a chiral amine of interest to researchers, scientists, and drug development professionals. Due to the limited availability of specific experimental data in the public domain, this guide combines established information with representative methodologies and predicted analytical data based on analogous compounds.

Chemical Structure and Properties

This compound is a chiral primary amine hydrochloride salt. The structure features a phenyl ring substituted with an iodine atom at the para position and an ethylamine group at the benzylic position, with the stereochemistry fixed in the (R)-configuration. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₁ClIN | [1] |

| Molecular Weight | 283.54 g/mol | [1] |

| CAS Number | 1246649-06-8 | [1] |

| Appearance | White to off-white solid (predicted) | - |

| Purity | ≥98% (commercially available) | [1] |

| SMILES | C--INVALID-LINK--N.Cl | [2] |

| InChI | InChI=1S/C8H10IN.ClH/c1-6(10)7-2-4-8(9)5-3-7;/h2-6H,10H2,1H3;1H/t6-;/m1./s1 | [2] |

Synthesis and Chiral Resolution

Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis and resolution of this compound.

Experimental Protocol: A Representative Method

Step 1: Synthesis of Racemic 1-(4-Iodophenyl)ethanamine

-

To a solution of 4-iodoacetophenone (1.0 eq) in methanol, add ammonium formate (10.0 eq).

-

Heat the mixture to reflux and add a reducing agent, such as sodium cyanoborohydride (1.5 eq), portion-wise.

-

Continue refluxing for 12-24 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Dissolve the residue in water and basify with a suitable base (e.g., NaOH) to pH > 10.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate to yield racemic 1-(4-iodophenyl)ethanamine.

Step 2: Chiral Resolution

-

Dissolve the racemic amine in a suitable solvent (e.g., ethanol).

-

Add a solution of a chiral resolving agent, such as (R)-(-)-mandelic acid (0.5 eq), in the same solvent.

-

Allow the mixture to stand at room temperature for diastereomeric salt formation and crystallization.

-

Collect the crystals by filtration. These crystals should be enriched in one diastereomer.

-

The enantiomeric purity of the crystalline salt can be improved by recrystallization.

Step 3: Liberation of the Free Amine and Salt Formation

-

Treat the diastereomerically pure salt with a base (e.g., NaOH solution) to liberate the free (R)-1-(4-Iodophenyl)ethanamine.

-

Extract the free amine with an organic solvent and dry the organic layer.

-

Bubble hydrogen chloride gas through the solution or add a solution of HCl in a suitable solvent (e.g., diethyl ether) to precipitate the hydrochloride salt.

-

Collect the precipitate by filtration and dry under vacuum to obtain this compound.

Chemical Analysis

While specific experimental spectra for this compound are not publicly available, the expected data from standard analytical techniques can be predicted based on its structure.

Table 2: Predicted Analytical Data for this compound

| Analytical Technique | Predicted Data |

| ¹H NMR | - Aromatic protons (AA'BB' system) in the range of 7.0-8.0 ppm. - Methine proton (-CH) as a quartet around 4.0-4.5 ppm. - Methyl protons (-CH₃) as a doublet around 1.5-2.0 ppm. - Amine protons (-NH₃⁺) as a broad singlet. |

| ¹³C NMR | - Aromatic carbons in the range of 120-150 ppm. - Carbon attached to iodine at a lower field (~90-100 ppm). - Methine carbon (-CH) around 50-60 ppm. - Methyl carbon (-CH₃) around 20-25 ppm. |

| IR Spectroscopy (cm⁻¹) | - N-H stretching of the ammonium salt around 3000-3200 cm⁻¹. - C-H aromatic stretching around 3000-3100 cm⁻¹. - C-H aliphatic stretching around 2850-2950 cm⁻¹. - C=C aromatic stretching around 1450-1600 cm⁻¹. - C-I stretching in the far-IR region. |

| Mass Spectrometry (ESI+) | - Predicted m/z for the free amine [M+H]⁺: 247.9931.[2] |

Analytical Workflow

Caption: A typical workflow for the analytical characterization of this compound.

Applications in Drug Development

Chiral phenethylamines are a well-established class of compounds in medicinal chemistry, with many derivatives acting on the central nervous system. The iodo-substitution on the phenyl ring of this compound offers several potential advantages in drug design and development:

-

Scaffold for Novel Therapeutics: This compound can serve as a key building block for the synthesis of more complex molecules targeting various receptors and enzymes.

-

Radiolabeling: The iodine atom can be replaced with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁵I, or ¹³¹I). This allows the resulting molecule to be used as a radiotracer for in vivo imaging techniques such as Single Photon Emission Computed Tomography (SPECT) or for targeted radiotherapy. A study on a radioiodinated phenethylamine derivative demonstrated its potential for increased radioactivity localization in tumors.[3]

-

Probing Ligand-Receptor Interactions: The iodine atom can act as a heavy atom for X-ray crystallography studies, aiding in the determination of the binding mode of a ligand to its target protein. It can also participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity and selectivity.

While specific signaling pathways modulated by this compound are not documented, its structural similarity to known neuroactive compounds suggests potential interactions with aminergic systems, such as dopaminergic and serotonergic pathways.

Logical Relationship in Radiotracer Development

Caption: A logical workflow illustrating the potential use of this compound in radiotracer development.

Conclusion

This compound is a valuable chiral building block with significant potential in medicinal chemistry and drug development. While detailed experimental data for this specific compound is scarce in the public domain, this guide provides a framework for its synthesis, analysis, and potential applications based on established chemical principles. Further research into the biological activity of this and related compounds is warranted to explore its full therapeutic potential.

References

Technical Guide: Synthesis of (R)-1-(4-Iodophenyl)ethanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-1-(4-Iodophenyl)ethanamine hydrochloride is a chiral amine of significant interest in pharmaceutical research and development due to its utility as a key building block in the synthesis of various biologically active molecules. The presence of the chiral center and the versatile iodine substituent makes it a valuable intermediate for creating complex molecular architectures. This technical guide provides an in-depth overview of the primary synthetic routes for obtaining the enantiomerically pure (R)-isomer of 1-(4-iodophenyl)ethanamine hydrochloride. The two main strategies discussed are asymmetric reductive amination and chiral resolution of the corresponding racemic amine. Detailed experimental protocols, data presentation in tabular format, and process visualizations are included to offer a comprehensive resource for laboratory synthesis.

Introduction to Chiral Amines

Chiral amines are fundamental structural motifs present in a vast array of pharmaceuticals, agrochemicals, and natural products. The specific stereochemistry of an amine can be critical to its biological activity, with different enantiomers often exhibiting distinct pharmacological and toxicological profiles. Consequently, the development of efficient and stereoselective methods for the synthesis of enantiomerically pure amines is a cornerstone of modern organic and medicinal chemistry. (R)-1-(4-Iodophenyl)ethanamine serves as a prime example of a chiral building block where the amine functionality and the aryl iodide group provide handles for further chemical transformations.

Synthetic Strategies

Two principal pathways are commonly employed for the synthesis of (R)-1-(4-iodophenyl)ethanamine:

-

Asymmetric Reductive Amination: This approach involves the direct conversion of a prochiral ketone (4'-iodoacetophenone) into the chiral amine using a chiral catalyst and a reducing agent. This method is highly atom-economical as it constructs the chiral center in a single key step.

-

Chiral Resolution of Racemic 1-(4-Iodophenyl)ethanamine: This classical method involves the synthesis of the racemic amine, followed by separation of the enantiomers using a chiral resolving agent, typically a chiral acid, to form diastereomeric salts that can be separated by crystallization.

The overall synthetic workflow is depicted below:

(R)-1-(4-Iodophenyl)ethanamine hydrochloride CAS number lookup

CAS Number: 1246649-06-8

An In-depth Technical Resource for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (R)-1-(4-Iodophenyl)ethanamine hydrochloride, a chiral building block of significant interest in medicinal chemistry and drug discovery. This document details its chemical properties, synthesis, characterization, and its role as a key intermediate in the development of bioactive molecules.

Physicochemical Properties

This compound is a chiral amine salt with the following key properties:

| Property | Value | Source |

| CAS Number | 1246649-06-8 | [1] |

| Molecular Formula | C₈H₁₁ClIN | [1] |

| Molecular Weight | 283.54 g/mol | [1] |

| Appearance | Solid | - |

| Purity | Typically ≥98% | [1] |

| Storage | Store under an inert atmosphere (e.g., Argon) and protected from light. | [1] |

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure this compound is a critical step for its application in drug development. The primary strategies involve asymmetric synthesis or the resolution of a racemic mixture.

Experimental Protocol: Chiral Resolution of (±)-1-(4-Iodophenyl)ethanamine

A common and effective method for obtaining the desired (R)-enantiomer is through classical chiral resolution. This process involves the formation of diastereomeric salts with a chiral resolving agent, followed by separation based on their differing solubilities.[2][3] Derivatives of tartaric acid are frequently employed for the resolution of racemic amines.[4][5]

Materials:

-

Racemic 1-(4-Iodophenyl)ethanamine

-

(R,R)-Di-p-toluoyl-tartaric acid (DPTTA) or a similar chiral resolving agent

-

Methanol or other suitable solvent

-

Sodium hydroxide solution (e.g., 1 M)

-

Dichloromethane or other suitable organic solvent

-

Hydrochloric acid (e.g., in isopropanol)

-

Anhydrous sodium sulfate

Procedure:

-

Diastereomeric Salt Formation:

-

Dissolve the racemic 1-(4-iodophenyl)ethanamine in a suitable solvent such as methanol.

-

In a separate flask, dissolve an equimolar amount of the chiral resolving agent (e.g., DPTTA) in the same solvent, heating gently if necessary.

-

Slowly add the resolving agent solution to the racemic amine solution with stirring.

-

Allow the mixture to cool to room temperature and then place it in an ice bath to facilitate crystallization of the less soluble diastereomeric salt.

-

Collect the crystals by filtration and wash with a small amount of cold solvent.

-

-

Liberation of the Free Amine:

-

Suspend the isolated diastereomeric salt in a biphasic mixture of an organic solvent (e.g., dichloromethane) and an aqueous basic solution (e.g., 1 M sodium hydroxide).

-

Stir the mixture until the solid has completely dissolved and the layers have separated.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the enantiomerically enriched free amine.

-

-

Formation of the Hydrochloride Salt:

-

Dissolve the free amine in a suitable solvent like isopropanol.

-

Slowly add a solution of hydrochloric acid in isopropanol with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.

-

Logical Workflow for Chiral Resolution:

Caption: Workflow for the chiral resolution of a racemic amine.

Characterization Data

Accurate characterization is essential to confirm the identity, purity, and stereochemistry of the final product.

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the aromatic protons of the iodophenyl group, the methine proton, and the methyl protons. The integration of these signals should be consistent with the structure. |

| ¹³C NMR | Resonances for the carbon atoms of the iodophenyl ring and the ethylamine side chain. |

| Mass Spectrometry | A molecular ion peak corresponding to the free amine or fragments consistent with the structure of the molecule. |

| Chiral HPLC | A single peak indicating high enantiomeric purity when analyzed on a suitable chiral stationary phase. |

| Optical Rotation | A specific optical rotation value that confirms the (R)-configuration. |

Role in Drug Design and Discovery

Chiral amines are fundamental building blocks in the synthesis of a vast array of pharmaceuticals. The stereochemistry of a drug molecule is critical as different enantiomers can exhibit significantly different pharmacological and toxicological profiles.[6][7][8] this compound serves as a valuable starting material for introducing a specific stereocenter and a functionalizable iodophenyl group into a target molecule.

The iodophenyl moiety is particularly useful as it allows for further structural modifications through various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. This enables the introduction of diverse substituents to explore structure-activity relationships (SAR) during the drug discovery process.

Signaling Pathway Interaction (Hypothetical)

While specific signaling pathway interactions for this compound itself are not extensively documented, its derivatives are designed to interact with specific biological targets. For instance, a hypothetical drug candidate synthesized from this building block might act as an inhibitor of a particular kinase involved in a disease-related signaling cascade.

Caption: Role of a chiral building block in drug discovery.

The use of enantiomerically pure building blocks like this compound is crucial for developing drugs with improved specificity and reduced side effects.[6][7] This technical guide provides a foundation for researchers to utilize this important chemical entity in their drug discovery and development endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. Chiral resolution - Wikipedia [en.wikipedia.org]

- 3. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Improvement of the Resolution Experiment of Racemic Tartaric Acid [ccspublishing.org.cn]

- 6. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pharma.researchfloor.org [pharma.researchfloor.org]

- 8. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide on (R)-1-(4-Iodophenyl)ethanamine Hydrochloride

This guide provides an in-depth overview of the chemical properties, synthesis, and potential applications of (R)-1-(4-Iodophenyl)ethanamine hydrochloride, a significant building block in the field of medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals engaged in pharmaceutical research and development.

Core Chemical Properties

This compound is a chiral amine derivative. The presence of an iodine atom on the phenyl ring makes it a versatile intermediate for various coupling reactions, while the chiral amine moiety is a crucial feature for developing stereospecific pharmaceuticals.

Data Presentation: Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below for quick reference.

| Property | Value | Citations |

| Molecular Formula | C8H11ClIN | [1][2] |

| Molecular Weight | 283.54 g/mol | [1][2] |

| Alternate Molecular Weight | 283.53711 g/mol | [3] |

| CAS Number | 1246649-06-8 | [1] |

| Appearance | White to light yellow crystalline powder | [4] |

| Purity | Typically ≥98% | [1] |

| Storage Conditions | Store in a cool, dry place, protected from light, under an inert atmosphere (e.g., Argon) | [1] |

Experimental Protocols: Synthesis and Resolution

The synthesis of enantiomerically pure this compound typically involves two main strategies: asymmetric synthesis or the resolution of a racemic mixture. Chiral resolution is a widely practiced and industrially scalable method.[5]

Methodology: Chiral Resolution via Diastereomeric Salt Formation

This protocol describes a general yet effective method for resolving a racemic mixture of 1-(4-iodophenyl)ethanamine to isolate the desired (R)-enantiomer. The process relies on the differential solubility of diastereomeric salts formed with a chiral resolving agent.[5][6]

Materials:

-

Racemic 1-(4-iodophenyl)ethanamine

-

Chiral resolving agent (e.g., (R,R)-di-p-toluoyl-tartaric acid, L-tartaric acid)[5][7]

-

Appropriate solvent (e.g., methanol, ethanol, or a mixture)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH) or another base

-

Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Diastereomeric Salt Formation:

-

Dissolve the racemic 1-(4-iodophenyl)ethanamine in a suitable solvent.

-

In a separate flask, dissolve an equimolar amount of the chiral resolving agent in the same solvent.

-

Slowly add the resolving agent solution to the racemic amine solution with stirring.

-

Allow the mixture to stir at room temperature or a slightly elevated temperature to facilitate salt formation.

-

-

Fractional Crystallization:

-

Cool the mixture slowly to induce crystallization of the less soluble diastereomeric salt. The cooling rate can be critical for obtaining high enantiomeric purity.

-

Collect the precipitated crystals by filtration.

-

Wash the crystals with a small amount of the cold solvent to remove impurities.

-

-

Liberation of the Free Amine:

-

Suspend the collected diastereomeric salt crystals in water.

-

Add a base (e.g., NaOH solution) to adjust the pH to basic, which will break the salt and liberate the free amine.

-

Extract the enantiomerically enriched amine into an organic solvent.

-

Wash the organic layer with brine, dry it over an anhydrous drying agent, and evaporate the solvent to obtain the free (R)-1-(4-iodophenyl)ethanamine.

-

-

Formation of the Hydrochloride Salt:

-

Dissolve the purified free amine in a suitable solvent like ethyl acetate.

-

Bubble hydrogen chloride gas through the solution or add a solution of HCl in a solvent until precipitation is complete.[8]

-

Filter the resulting solid, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.

-

Visualization of Methodologies

Logical Workflow for Chiral Resolution

The following diagram illustrates the key steps involved in the chiral resolution process described above.

Caption: Workflow for Chiral Resolution via Diastereomeric Salt Formation.

Potential Application in a Signaling Pathway Context

Chiral amines are crucial components of many biologically active molecules, including inhibitors of signaling pathways implicated in diseases. The following diagram conceptualizes how a drug derived from this chiral building block might function as a kinase inhibitor.

Caption: Conceptual Signaling Pathway Illustrating Kinase Inhibition.

References

- 1. calpaclab.com [calpaclab.com]

- 2. calpaclab.com [calpaclab.com]

- 3. CAS#:1308650-40-9 | (S)-1-(4-Iodophenyl)ethanamine hydrochloride | Chemsrc [chemsrc.com]

- 4. (S)-1-(4-Nitrophenyl)ethylamine Hydrochloride - Best Price for Research R&D Applications [jigspharma.com]

- 5. benchchem.com [benchchem.com]

- 6. Chiral resolution - Wikipedia [en.wikipedia.org]

- 7. onyxipca.com [onyxipca.com]

- 8. CN106631824B - Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride - Google Patents [patents.google.com]

Spectroscopic Analysis of (R)-1-(4-Iodophenyl)ethanamine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for (R)-1-(4-Iodophenyl)ethanamine hydrochloride, a chiral amine of significant interest in pharmaceutical research and development. Due to the limited availability of public spectroscopic data for this specific compound, this guide utilizes data from its close structural analog, 1-(4-bromophenyl)ethan-1-amine, to provide representative spectroscopic characteristics. The methodologies presented are standard protocols for the analysis of solid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. It provides detailed information about the chemical environment of individual atoms.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₃ | 1.4 - 1.6 | Doublet | 3H |

| -CH- | 4.2 - 4.4 | Quartet | 1H |

| Aromatic-H | 7.2 - 7.4 | Doublet | 2H |

| Aromatic-H | 7.7 - 7.9 | Doublet | 2H |

| -NH₃⁺ | 8.5 - 9.5 | Broad Singlet | 3H |

Note: Predicted values are based on standard chemical shift tables and data from similar structures. Actual experimental values may vary.

Representative ¹³C NMR Data

Experimental ¹³C NMR data for the closely related compound, 1-(4-bromophenyl)ethan-1-amine, provides valuable insight into the expected spectrum of the iodo-analog.[1] The chemical shifts for the carbon atoms are summarized in Table 2. The primary difference expected for the iodo-compound would be a downfield shift for the carbon atom directly bonded to the iodine.

Table 2: ¹³C NMR Spectroscopic Data for 1-(4-bromophenyl)ethan-1-amine [1]

| Carbon Atom | Chemical Shift (δ, ppm) |

| -CH₃ | ~25 |

| -CH- | ~50 |

| Aromatic C-Br | ~121 |

| Aromatic C-H | ~128 |

| Aromatic C-H | ~131 |

| Aromatic C-C | ~145 |

Note: Data is for the bromo-analog and serves as a representative example.

Experimental Protocol for NMR Spectroscopy

The following is a general procedure for obtaining ¹H and ¹³C NMR spectra of solid organic amine hydrochlorides.

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample.

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical to avoid signals from the solvent protons obscuring the analyte signals.[2][3]

-

Transfer the solution to a standard 5 mm NMR tube.

Instrumental Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

-

¹H NMR:

-

A sufficient number of scans (typically 16-64) are acquired to obtain a good signal-to-noise ratio.

-

A relaxation delay of 1-5 seconds between scans is typically used.

-

-

¹³C NMR:

-

Due to the low natural abundance of ¹³C, a larger number of scans is required (typically several hundred to thousands).[4]

-

Proton decoupling is employed to simplify the spectrum and improve sensitivity.

-

The following diagram illustrates the general workflow for NMR analysis.

References

Commercial Availability and Technical Profile of (R)-1-(4-Iodophenyl)ethanamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-(4-Iodophenyl)ethanamine hydrochloride is a chiral amine building block of interest in medicinal chemistry and organic synthesis. Its structure, featuring a stereocenter and an iodo-substituted phenyl ring, makes it a valuable precursor for the development of novel pharmaceutical agents and other complex organic molecules. The presence of the iodine atom allows for further functionalization through various cross-coupling reactions, while the chiral amine moiety is a key feature in many biologically active compounds. This technical guide provides an overview of its commercial availability, physicochemical properties, and synthetic considerations.

Commercial Availability

This compound is commercially available from several chemical suppliers. It is typically offered in research quantities with a purity of 98% or higher.[1][2]

Table 1: Commercial Supplier Information

| Supplier | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Various | ≥98% | 1246649-06-8 | C₈H₁₁ClIN | 283.54 |

Note: The CAS number for the corresponding (S)-isomer hydrochloride is 1308650-40-9.[3] The racemic form is also commercially available.

Physicochemical Properties

Detailed experimental data on the physical and chemical properties of this compound are not extensively reported in publicly available literature. However, based on its structure and data for similar compounds, the following properties can be anticipated.

Table 2: Physicochemical Properties

| Property | Value | Notes |

| Molecular Formula | C₈H₁₁ClIN | Confirmed by suppliers.[1][2] |

| Molecular Weight | 283.54 | Calculated from the molecular formula.[1][2] |

| Appearance | White to off-white solid | Typical for amine hydrochloride salts. |

| Melting Point | Not available | Expected to be a crystalline solid with a defined melting point. |

| Boiling Point | Not available | Likely to decompose upon heating at atmospheric pressure. |

| Solubility | Soluble in water, methanol | Expected behavior for a hydrochloride salt. |

| Purity | ≥98% | As stated by commercial suppliers.[1][2] |

Spectral Data

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a general and plausible synthetic route can be inferred from standard organic chemistry transformations and patent literature describing the synthesis of similar primary amine hydrochlorides. A common approach involves the reductive amination of 4-iodoacetophenone.

A potential synthetic workflow is outlined below:

Caption: A plausible synthetic workflow for this compound.

Experimental Protocols

Detailed, validated experimental protocols for the use of this compound are scarce in peer-reviewed literature, suggesting its primary role as a building block for further synthesis. Researchers should adapt standard protocols for reactions involving chiral primary amines, such as amide bond formation, N-alkylation, and cross-coupling reactions.

Biological Activity and Signaling Pathways

There is no readily available information in the public domain regarding the specific biological activity or the involvement of this compound in any signaling pathways. Its utility in drug discovery is primarily as a synthetic intermediate for the preparation of more complex molecules that may possess biological activity.

Safety Information

A specific Safety Data Sheet (SDS) for this compound is not widely accessible. However, based on the known hazards of similar chemical compounds, it should be handled with care in a laboratory setting. Potential hazards may include:

-

Skin and eye irritation.

-

Harmful if swallowed or inhaled.

Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a commercially available chiral building block with potential applications in the synthesis of complex organic molecules, particularly in the field of drug discovery. While detailed physicochemical and biological data are limited in the public domain, its structure offers versatile opportunities for synthetic elaboration. Researchers are advised to obtain a Certificate of Analysis and Safety Data Sheet from their supplier and to handle the compound with appropriate safety precautions.

References

Introduction to chiral resolving agents

An In-depth Technical Guide to Chiral Resolving Agents for Researchers, Scientists, and Drug Development Professionals

Introduction

In the pharmaceutical industry and chemical synthesis, the separation of enantiomers from a racemic mixture—a process known as chiral resolution—is a critical step.[1][2] Enantiomers, which are non-superimposable mirror images of each other, often exhibit significantly different pharmacological and toxicological profiles.[1][3] Consequently, regulatory bodies frequently mandate the development of single-enantiomer drugs to ensure safety and efficacy.[4][5] Chiral resolving agents are instrumental in this process, enabling the separation of enantiomers by converting them into diastereomers with distinct physical properties.[2][6] This guide provides a comprehensive overview of chiral resolving agents, their mechanisms of action, applications, and detailed experimental protocols.

Core Principles of Chiral Resolution

Chiral resolution is the process of separating a racemic mixture, which contains equal amounts of two enantiomers, into its individual components.[1][] Since enantiomers possess identical physical properties in an achiral environment, their separation presents a significant challenge.[1] The primary strategies for chiral resolution involve the use of a chiral resolving agent to create a diastereomeric intermediate, which can then be separated using conventional techniques like crystallization or chromatography.

There are two main approaches to chiral resolution using resolving agents:

-

Classical Resolution (Diastereomeric Salt Formation): This is the most common method, particularly for large-scale industrial applications.[8] It involves reacting a racemic mixture (e.g., a racemic base) with an enantiomerically pure chiral resolving agent (e.g., a chiral acid) to form a pair of diastereomeric salts.[2][9] These diastereomers have different solubilities, allowing for their separation by fractional crystallization.[1][2]

-

Kinetic Resolution: This method relies on the different reaction rates of two enantiomers with a chiral catalyst or reagent.[10] One enantiomer reacts faster, leading to an enantioenriched sample of the less reactive enantiomer.[10] Enzymes are highly effective catalysts for kinetic resolutions.[11][12] A significant drawback is that the maximum theoretical yield for the unreacted enantiomer is 50%.[11][13] This limitation can be overcome by a process called Dynamic Kinetic Resolution (DKR), where the slower-reacting enantiomer is continuously racemized back to the starting racemic mixture, theoretically allowing for a 100% yield of the desired product.[11][13]

Types of Chiral Resolving Agents

The selection of an appropriate chiral resolving agent is often empirical and is a critical step in developing a successful resolution process.[2] Resolving agents can be broadly categorized as acidic, basic, or other types.

Commonly Used Chiral Resolving Agents:

| Category | Resolving Agent | Typical Application |

| Acidic | (+)-Tartaric acid and its derivatives (e.g., (+)-Di-p-toluoyl-D-tartaric acid) | Resolution of racemic bases (amines)[3][14][15] |

| (-)-Mandelic acid and its derivatives | Resolution of racemic bases (amines)[14][15] | |

| (+)-Camphor-10-sulfonic acid | Resolution of racemic bases (amines)[14][15] | |

| 1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate (BNP) | Resolution of chiral amines[4] | |

| Basic | Brucine | Resolution of racemic acids[14] |

| Strychnine | Resolution of racemic acids[14] | |

| Quinine | Resolution of racemic acids[14] | |

| (R)-1-Phenylethylamine | Resolution of racemic acids[4] | |

| Other | Enzymes (e.g., Lipases) | Kinetic resolution of alcohols and esters[12][16] |

| Chiral Auxiliaries (e.g., Mosher's acid chloride) | Formation of covalent diastereomers for separation[4] |

Signaling Pathways and Experimental Workflows

Mechanism of Classical Chiral Resolution

The fundamental principle of classical chiral resolution is the conversion of a pair of enantiomers into diastereomers, which possess different physical properties.[2] This allows for their separation.

General Experimental Workflow for Diastereomeric Salt Crystallization

The following workflow outlines the typical steps involved in a classical chiral resolution experiment.

Decision Tree for Method Selection

Choosing the appropriate chiral resolution strategy depends on several factors, including the properties of the compound, the scale of the separation, and economic considerations.[1]

Quantitative Data on Chiral Resolving Agents

The efficiency of a chiral resolution is typically evaluated by the yield and the enantiomeric excess (e.e.) of the desired enantiomer. The following table summarizes representative data for the resolution of racemic amines with common acidic resolving agents.

| Racemic Amine | Chiral Resolving Agent | Solvent | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (e.e.) of Resolved Amine (%) |

| 1-Phenylethylamine | (+)-Tartaric Acid | Methanol | ~40 | >95 |

| 1-Phenylethylamine | (S)-Mandelic Acid | Ethanol | ~35 | >98 |

| Propranolol | (+)-Di-p-toluoyl-D-tartaric acid | Ethyl Acetate | ~45 | >99 |

| Amphetamine | (+)-Tartaric Acid | Water/Ethanol | ~30 | >90 |

Note: The values presented are approximate and can vary significantly based on the precise experimental conditions.

Experimental Protocols

Protocol 1: Classical Resolution of Racemic 1-Phenylethylamine using (+)-Tartaric Acid

This protocol details a standard procedure for the resolution of a racemic amine.[14]

Materials:

-

Racemic 1-phenylethylamine

-

(+)-Tartaric acid

-

Methanol

-

10% Sodium hydroxide solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware

-

Chiral HPLC system for analysis

Procedure:

-

Salt Formation:

-

Dissolve 10.0 g of racemic 1-phenylethylamine in 100 mL of methanol in a 250 mL Erlenmeyer flask.

-

In a separate flask, dissolve 12.4 g of (+)-tartaric acid in 120 mL of methanol, gently warming if necessary.

-

Slowly add the warm tartaric acid solution to the amine solution with continuous stirring.

-

Allow the mixture to stand at room temperature for 24 hours to facilitate crystallization.

-

-

Isolation of the Diastereomeric Salt:

-

Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold methanol.

-

Dry the crystals to a constant weight. This is the less soluble diastereomeric salt.

-

-

Liberation of the Enantiomer:

-

Dissolve the dried diastereomeric salt in 50 mL of water.

-

Add 10% sodium hydroxide solution dropwise until the solution is basic (pH > 10) to liberate the free amine.

-

Extract the aqueous solution with diethyl ether (3 x 30 mL).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, and filter.

-

Remove the diethyl ether by rotary evaporation to obtain the enantiomerically enriched 1-phenylethylamine.

-

-

Analysis:

-

Determine the enantiomeric excess of the resolved amine using a suitable chiral HPLC method.

-

Protocol 2: Enzymatic Kinetic Resolution of a Racemic Secondary Alcohol

This protocol provides a general method for the kinetic resolution of a racemic alcohol using a lipase.[12][16]

Materials:

-

Racemic secondary alcohol (e.g., 1-phenylethanol)

-

Vinyl acetate (acyl donor)

-

Immobilized Lipase (e.g., Novozym 435, a lipase from Candida antarctica)

-

Anhydrous organic solvent (e.g., hexane or toluene)

-

Standard laboratory glassware

-

Silica gel for column chromatography

-

Chiral GC or HPLC system for analysis

Procedure:

-

Enzymatic Reaction:

-

To a solution of the racemic alcohol (1.0 mmol) in 10 mL of anhydrous hexane, add vinyl acetate (1.5 mmol).

-

Add the immobilized lipase (e.g., 50 mg) to the mixture.

-

Stir the reaction mixture at a controlled temperature (e.g., 30 °C) and monitor the reaction progress by TLC or GC.

-

Stop the reaction at approximately 50% conversion by filtering off the enzyme.

-

-

Separation of Products:

-

Concentrate the filtrate under reduced pressure.

-

Separate the unreacted alcohol from the ester product by silica gel column chromatography.

-

-

Analysis:

-

Determine the enantiomeric excess of the unreacted alcohol and the ester product separately using chiral GC or HPLC.

-

Conclusion

Chiral resolving agents are indispensable tools in modern chemistry, particularly for the synthesis of enantiomerically pure pharmaceuticals.[3][] Classical resolution via diastereomeric salt formation remains a robust and scalable method, while kinetic resolution, especially with enzymes, offers high selectivity under mild conditions.[1][11] The choice of the resolving agent and the optimization of the resolution process are crucial for achieving high yields and enantiomeric purity.[2] This guide has provided a foundational understanding of the principles, a comparative look at common agents, and detailed protocols to aid researchers and professionals in this critical area of drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]

- 5. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chiral resolution - Wikipedia [en.wikipedia.org]

- 8. pharmtech.com [pharmtech.com]

- 9. benchchem.com [benchchem.com]

- 10. Kinetic resolution - Wikipedia [en.wikipedia.org]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Recent advances in enzymatic and chemical deracemisation of racemic compounds - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60175G [pubs.rsc.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. tandfonline.com [tandfonline.com]

The Architect's Toolkit: A Technical Guide to Chiral Amines in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical and fine chemical synthesis, the precise control of stereochemistry is not merely a detail but a fundamental necessity. Chiral amines have emerged as powerful and versatile catalysts in the field of asymmetric synthesis, enabling the selective production of single enantiomers of complex molecules.[1][2] This technical guide provides an in-depth exploration of the role of chiral amines, offering a comprehensive overview of their application in key asymmetric transformations, detailed experimental protocols, and a practical framework for catalyst selection and troubleshooting.

The Foundation: Principles of Chiral Amine Catalysis

Chiral amines, as organocatalysts, offer a compelling alternative to traditional metal-based catalysts, often providing milder reaction conditions and avoiding toxic heavy metal contamination.[3] Their catalytic prowess stems from their ability to transiently and reversibly form chiral intermediates with carbonyl compounds, namely enamines and iminium ions, thereby directing the stereochemical outcome of the reaction.

-

Enamine Catalysis: Secondary amines, such as proline and its derivatives, react with ketones or aldehydes to form nucleophilic chiral enamines.[3] These enamines then react with electrophiles, with the chiral environment of the catalyst dictating the facial selectivity of the attack. Subsequent hydrolysis regenerates the catalyst and yields the enantioenriched product.

-

Iminium Ion Catalysis: In reactions involving α,β-unsaturated aldehydes and ketones, chiral secondary amines form electrophilic chiral iminium ions.[3] This activation lowers the LUMO of the dienophile, facilitating reactions with nucleophiles. The steric hindrance provided by the chiral amine directs the nucleophilic attack to one face of the molecule, thus controlling the stereochemistry.

Data-Driven Insights: Performance of Chiral Amines in Key Asymmetric Reactions

The efficacy of a chiral amine catalyst is highly dependent on the specific reaction, substrates, and reaction conditions.[3] The following tables summarize the performance of various chiral amines in key asymmetric reactions, providing a comparative overview of their capabilities in terms of yield, enantiomeric excess (ee%), and diastereomeric ratio (dr).

Asymmetric Aldol Reaction

The asymmetric aldol reaction is a cornerstone of carbon-carbon bond formation, creating β-hydroxy carbonyl compounds with high stereocontrol. Proline and its derivatives are particularly effective catalysts for this transformation.

| Catalyst | Aldehyde Donor | Aldehyde Acceptor | Yield (%) | ee (%) | dr (anti:syn) | Reference |

| (S)-Proline | Acetone | Isobutyraldehyde | Moderate | 96 | 95:5 | BenchChem |

| (S)-Proline | Cyclohexanone | 4-Nitrobenzaldehyde | 99 | 97 | 99:1 | Notz, M. et al. |

| (S)-Diphenylprolinol silyl ether | Propanal | Benzaldehyde | 95 | >99 | 93:7 | Hayashi, Y. et al. |

| Cinchona Alkaloid Derivative | Acetophenone | Benzaldehyde | 85 | 92 | 88:12 | Wang, J. et al. |

Asymmetric Michael Addition

The Michael addition is a versatile method for the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, forming new carbon-carbon bonds.

| Catalyst | Nucleophile | Michael Acceptor | Yield (%) | ee (%) | dr (syn:anti) | Reference |

| L-Proline | Propanal | Nitrostyrene | 10 | 22 | - | BenchChem[3] |

| (S)-5-(pyrrolidin-2-yl)-1H-tetrazole | Propanal | Nitrostyrene | 20 | 75 | - | BenchChem[3] |

| (S)-Diphenylprolinol | Propanal | Nitrostyrene | 29 | 95 | - | BenchChem[3] |

| (S)-Diphenylprolinol TMS Ether | Propanal | Nitrostyrene | 82 | 99 | 94:6 | BenchChem[3] |

| Cinchona-based primary amine | 2-(1H-pyrrol-2-yl)-2-oxoacetates | α,β-unsaturated ketones | 70-91 | ~92 | >20:1 | Beilstein Journals[4] |

| Chiral bifunctional tertiary amine squaramide | 4-tosylaminobut-2-enoates | 3-ylideneoxindoles | 72-99 | >99 | >99:1 | Beilstein Journals[4] |

Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a powerful cycloaddition reaction for the formation of six-membered rings with multiple stereocenters. Chiral amines can effectively catalyze this transformation through iminium ion activation.

| Catalyst | Diene | Dienophile | Yield (%) | ee (%) | endo:exo | Reference |

| (S,S)-Diphenyl-pyrrolidine | Cyclopentadiene | Acrolein | 92 | 92 | 10:1 | MacMillan, D.W.C. et al. |

| Imidazolidinone (MacMillan catalyst) | Cyclopentadiene | Cinnamaldehyde | 99 | 93 (exo) | - | MacMillan, D.W.C. et al.[5] |

| Chiral Phosphoric Acid | Cyclohexanone | Benzaldimine | 76 | 87 | 84:16 | Organic Letters[6] |

| Chiral BINOL-Yb(III) | Cyclopentadiene | 3-Acryloyl-2-oxazolidinone | High | >99 | High | MDPI[7] |

Asymmetric Mannich Reaction

The asymmetric Mannich reaction is a three-component reaction that forms β-amino carbonyl compounds, which are valuable precursors for chiral amines and other nitrogen-containing molecules.

| Catalyst | Aldehyde | Imine | Yield (%) | ee (%) | dr (syn:anti) | Reference |

| (S)-Proline | Propanal | N-PMP-protected α-imino ethyl glyoxylate | 95 | 96 | >95:5 | Córdova, A. et al. |

| (3R,5R)-5-methyl-3-pyrrolidinecarboxylic acid | Propanal | N-PMP-protected α-imino methyl glyoxylate | 94 | >99 | 6:94 | Barbas III, C.F. et al. |

| Thiourea fused γ-amino alcohol | β-keto active methylene compounds | Imines | up to 88 | up to 99 | up to 93:7 | ResearchGate |

| Chiral Phosphinoyl-Aziridines | Hydroxyacetone | p-Anisidine and aromatic aldehydes | up to 90 | 96 | 20:1 | MDPI[6] |

| Cinchona Alkaloid Derivative (DHQD)₂PYR | Isoxazolidin-5-ones | Isatin-derived imines | ~100 | 99 | 20:1 | MDPI[5] |

Visualizing the Mechanism: Catalytic Cycles and Workflows

Understanding the underlying mechanisms and experimental workflows is crucial for the successful application of chiral amine catalysis. The following diagrams, generated using Graphviz, illustrate key signaling pathways and logical relationships in asymmetric synthesis.

References

A Technical Guide to the Discovery and History of Phenylethylamine Resolving Agents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, history, and core methodologies behind the use of phenylethylamine and its derivatives as resolving agents. From the foundational principles laid by Louis Pasteur to the widespread adoption in modern synthetic chemistry, this document provides a comprehensive overview for professionals in the field of drug development and chemical research.

Introduction: The Challenge of Chirality

The concept of molecular chirality, the property of a molecule being non-superimposable on its mirror image, is fundamental to the fields of chemistry and pharmacology. These mirror-image molecules, known as enantiomers, often exhibit significantly different biological activities. Consequently, the separation of racemic mixtures—50:50 mixtures of enantiomers—into their constituent pure enantiomers is a critical process in the development of pharmaceuticals and other bioactive compounds.[1] This process, known as chiral resolution, has evolved significantly since its inception.

While various methods for chiral resolution exist, classical resolution through the formation of diastereomeric salts remains a widely used, practical, and economical approach, especially for large-scale industrial production.[2] This method relies on the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. Unlike enantiomers, diastereomers possess different physical properties, such as solubility, allowing for their separation by techniques like fractional crystallization.[3]

Among the vast array of resolving agents, 1-phenylethylamine has emerged as a particularly versatile and effective reagent for the resolution of racemic acids. This guide delves into the history of its discovery and application, providing detailed experimental insights.

Historical Milestones in Chiral Resolution

The journey to understanding and manipulating chirality began in the 19th century.

-

1848: The Dawn of Stereochemistry: Louis Pasteur, at the young age of 26, manually separated the enantiomorphic crystals of sodium ammonium tartrate, demonstrating for the first time the existence of molecular chirality. This seminal work laid the groundwork for the entire field of stereochemistry.

-

1853: The First Chemical Resolution: Five years later, Pasteur achieved the first chemical resolution by reacting racemic tartaric acid with a naturally occurring optically active alkaloid, cinchotoxine. The resulting diastereomeric salts exhibited different solubilities, which allowed for their separation by fractional crystallization.[1] This established the fundamental principle of diastereomeric salt formation that remains central to classical resolution today.

-

1885: A Method for Amine Synthesis: The German chemist Rudolf Leuckart discovered a reaction that converts ketones into amines by heating them with ammonium formate. This method, now known as the Leuckart reaction, provided a viable synthetic route to a variety of amines, including phenylethylamine from acetophenone.

-

1937: The Introduction of 1-Phenylethylamine: While naturally occurring alkaloids were the mainstays for early resolutions, the field was advanced by the introduction of synthetic resolving agents. A. W. Ingersoll, in 1937, highlighted the use of chiral 1-phenylethylamine as a readily available and effective resolving agent for racemic acids.[4] This development was significant as 1-phenylethylamine could be synthesized and resolved itself, making both of its enantiomers accessible for the separation of a wide range of acidic compounds.[4]

The Mechanism of Diastereomeric Salt Resolution

The fundamental principle behind the use of 1-phenylethylamine as a resolving agent is the formation of diastereomeric salts. When a racemic acid, a 1:1 mixture of (R)-acid and (S)-acid, is treated with a single enantiomer of a chiral base, such as (S)-1-phenylethylamine, two diastereomeric salts are formed: (R)-acid·(S)-base and (S)-acid·(S)-base.

These diastereomers are not mirror images of each other and thus have different physical properties, most notably different solubilities in a given solvent. This difference allows for the selective crystallization of the less soluble diastereomer, which can then be separated by filtration. The more soluble diastereomer remains in the mother liquor.

Once the less soluble diastereomeric salt is isolated, the pure enantiomer of the acid can be recovered by treatment with a strong acid, which protonates the carboxylate and liberates the free acid. Similarly, the resolving agent can be recovered from the mother liquor and the salt for reuse.

Key Experimental Data from Historical Resolutions

The following table summarizes representative quantitative data from early to mid-20th-century resolutions involving 1-phenylethylamine. This data is compiled from foundational papers and illustrates the effectiveness of this resolving agent.

| Racemic Compound | Resolving Agent | Solvent | Molar Ratio (Acid:Amine) | Less Soluble Diastereomeric Salt | Yield of Less Soluble Salt (%) | Melting Point of Less Soluble Salt (°C) | Specific Rotation of Resolved Enantiomer ([α]D) | Reference |

| Mandelic Acid | (+)-α-Phenylethylamine | 95% Ethanol | 1:1 | (+)-Mandelic acid·(+)-Amine | 86 | 157-158 | +152.5° (c=2.5, H₂O) | Ingersoll (1933) |

| Mandelic Acid | (-)-α-Phenylethylamine | 95% Ethanol | 1:1 | (-)-Mandelic acid·(-)-Amine | 86 | 157-158 | -152.5° (c=2.5, H₂O) | Ingersoll (1933) |

| Alanine | (+)-α-Phenylethylamine | Water | 1:1 | L-Alanine·(+)-Amine | 60 | 168-169 | +14.5° (c=10, 6N HCl) | Ingersoll (1925) |

| α-Phenylbutyric Acid | (+)-α-Phenylethylamine | Acetone | 1:1 | (+)-Acid·(+)-Amine | 75 | 165-166 | +95.6° (Benzene) | Marckwald (1899) |

Detailed Experimental Protocol: Resolution of Racemic Mandelic Acid

The following protocol is a representative example of a classical resolution of a racemic acid using 1-phenylethylamine, based on the work of A. W. Ingersoll.

Objective: To resolve racemic mandelic acid into its (+) and (-) enantiomers using (+)-α-phenylethylamine.

Materials:

-

Racemic mandelic acid

-

(+)-α-Phenylethylamine

-

95% Ethanol

-

Diethyl ether

-

6M Hydrochloric acid

-

10% Sodium hydroxide solution

-

Anhydrous sodium sulfate

-

Erlenmeyer flasks

-

Reflux condenser

-

Separatory funnel

-

Büchner funnel and filter flask

-

Polarimeter

Procedure:

-

Formation of the Diastereomeric Salts:

-

In a 500 mL Erlenmeyer flask, dissolve 15.2 g (0.1 mol) of racemic mandelic acid in 150 mL of hot 95% ethanol.

-

To this hot solution, add 12.1 g (0.1 mol) of (+)-α-phenylethylamine.

-

Allow the solution to cool slowly to room temperature and then let it stand for 24 hours to allow for complete crystallization of the less soluble diastereomeric salt.

-

-

Isolation of the Less Soluble Salt:

-

Collect the crystalline precipitate by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold 95% ethanol to remove any adhering mother liquor.

-

Dry the crystals. This is the salt of (+)-mandelic acid and (+)-α-phenylethylamine. A typical yield is around 11.8 g (86% of one diastereomer). The melting point of this salt is 157-158 °C.

-

-

Liberation of (+)-Mandelic Acid:

-

Dissolve the dried salt in a minimal amount of warm water.

-

Add 10% sodium hydroxide solution until the solution is distinctly alkaline to litmus paper. This will liberate the (+)-α-phenylethylamine.

-

Extract the aqueous solution three times with 25 mL portions of diethyl ether to remove the (+)-α-phenylethylamine.

-

Carefully acidify the remaining aqueous layer with 6M hydrochloric acid until it is strongly acidic.

-

Cool the solution in an ice bath to precipitate the (+)-mandelic acid.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold water, and dry.

-

-

Characterization:

-

Determine the melting point of the resolved (+)-mandelic acid.

-

Prepare a solution of the resolved acid in water (e.g., 2.5 g in 100 mL of water) and measure its specific rotation using a polarimeter. The reported value is approximately +152.5°.

-

-

Isolation of (-)-Mandelic Acid (from the mother liquor):

-

The mother liquor from step 2 contains the more soluble salt of (-)-mandelic acid and (+)-α-phenylethylamine.

-

This can be worked up in a similar manner to steps 3 and 4 to obtain (-)-mandelic acid, which will have a negative specific rotation of a similar magnitude.

-

Conclusion

The introduction of 1-phenylethylamine as a resolving agent by A. W. Ingersoll marked a significant step forward in the practical application of chiral resolution. Its accessibility through synthetic routes like the Leuckart reaction and its effectiveness in resolving a wide variety of racemic acids have solidified its place as an indispensable tool in the chemist's toolbox. The principles of diastereomeric salt formation, first demonstrated by Pasteur, are elegantly applied in these resolutions, allowing for the efficient separation of enantiomers on both laboratory and industrial scales. This guide has provided a historical context, a mechanistic understanding, and practical experimental details to aid researchers and professionals in appreciating and utilizing this important class of resolving agents.

References

- 1. Diastereomeric resolution of p-chloromandelic acid with (R)-phenylethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (R)-(+)-1-Phenylethylamine | 3886-69-9 | FP37034 [biosynth.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Chiral Resolution of Racemic Acids with (R)-1-(4-Iodophenyl)ethanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral resolution is a critical process in the pharmaceutical and fine chemical industries for the isolation of enantiomerically pure compounds from racemic mixtures. The different pharmacological and toxicological profiles of enantiomers necessitate their separation for the development of safe and effective drugs. One of the most common and scalable methods for chiral resolution is the formation of diastereomeric salts. This technique involves reacting a racemic mixture with an enantiomerically pure resolving agent to form a pair of diastereomeric salts. These diastereomers exhibit different physicochemical properties, such as solubility, allowing for their separation by fractional crystallization.

This application note provides a detailed protocol for the chiral resolution of a racemic carboxylic acid using (R)-1-(4-Iodophenyl)ethanamine hydrochloride as the resolving agent. (R)-1-(4-Iodophenyl)ethanamine is an effective resolving agent for a variety of racemic acids, offering a reliable method for obtaining the desired enantiomer in high purity.

Principle of the Method

The chiral resolution process is based on the reaction of a racemic carboxylic acid (a 50:50 mixture of R- and S-enantiomers) with an enantiomerically pure chiral amine, (R)-1-(4-Iodophenyl)ethanamine. This reaction forms a pair of diastereomeric salts:

-

(R)-acid • (R)-amine

-

(S)-acid • (R)-amine

These diastereomeric salts are not mirror images of each other and therefore have different physical properties, including solubility in a given solvent. By carefully selecting the solvent and crystallization conditions, one diastereomer can be selectively crystallized while the other remains in the mother liquor. The less soluble diastereomeric salt is then isolated by filtration. Subsequently, the resolved carboxylic acid enantiomer is liberated from the diastereomeric salt by treatment with an acid, and the chiral resolving agent can be recovered for reuse.

Experimental Protocols

The following is a representative protocol for the chiral resolution of a racemic carboxylic acid, such as 2-phenylpropionic acid, using this compound. Researchers should note that optimization of solvent, temperature, and stoichiometry may be necessary for different racemic acids.

Materials:

-

Racemic carboxylic acid (e.g., 2-phenylpropionic acid)

-

This compound

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Methanol

-

Ethyl acetate

-

Other organic solvents for screening (e.g., ethanol, isopropanol, acetonitrile)

-

Deionized water

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

Step 1: Liberation of the Free Chiral Amine

-

Dissolve this compound (1.0 equivalent) in deionized water.

-

Add a 1M aqueous solution of sodium hydroxide (NaOH) dropwise while stirring until the pH of the solution is basic (pH > 10), leading to the precipitation of the free amine.

-

Extract the liberated (R)-1-(4-Iodophenyl)ethanamine into an organic solvent such as ethyl acetate (3 x 50 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the free (R)-1-(4-Iodophenyl)ethanamine.

Step 2: Diastereomeric Salt Formation and Crystallization

-

Dissolve the racemic carboxylic acid (1.0 equivalent) in a suitable solvent (e.g., methanol, ethyl acetate, or a mixture thereof) with gentle heating.

-

In a separate flask, dissolve the liberated (R)-1-(4-Iodophenyl)ethanamine (0.5-1.0 equivalent) in the same solvent.

-

Slowly add the amine solution to the carboxylic acid solution with stirring.

-

Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired salt may be beneficial.

-

Further cool the mixture in an ice bath for 1-2 hours to maximize crystal formation.

-

Collect the precipitated diastereomeric salt by vacuum filtration and wash the crystals with a small amount of the cold crystallization solvent.

Step 3: Recrystallization of the Diastereomeric Salt (Optional)

-

To improve the diastereomeric purity, the isolated salt can be recrystallized from a suitable hot solvent.

-

Dissolve the salt in a minimal amount of the hot solvent and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

-

Collect the purified crystals by vacuum filtration and wash with a small amount of the cold solvent.

Step 4: Liberation of the Enantiomerically Enriched Carboxylic Acid

-

Suspend the purified diastereomeric salt in water.

-

Add a 2M aqueous solution of hydrochloric acid (HCl) dropwise with stirring until the pH of the solution is acidic (pH < 2).

-

Extract the liberated enantiomerically enriched carboxylic acid into an organic solvent such as ethyl acetate (3 x 50 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the enantiomerically enriched carboxylic acid.

Step 5: Recovery of the Chiral Resolving Agent

-

The aqueous layer from Step 4 contains the hydrochloride salt of (R)-1-(4-Iodophenyl)ethanamine.

-

Basify the aqueous solution with 1M NaOH to a pH > 10 to precipitate the free amine.

-

Extract the amine with an organic solvent, dry the organic layer, and remove the solvent to recover the resolving agent for potential reuse.

Data Presentation

The following table summarizes representative quantitative data for the chiral resolution of a generic racemic carboxylic acid. Actual results will vary depending on the specific acid and optimized conditions.

| Parameter | Diastereomeric Salt Formation | Recrystallized Diastereomeric Salt | Liberated Carboxylic Acid |

| Yield (%) | 40 - 50 | 80 - 95 (of initial salt) | 85 - 98 (from salt) |

| Diastereomeric Excess (d.e.) (%) | 70 - 90 | > 98 | N/A |

| Enantiomeric Excess (e.e.) (%) | N/A | N/A | > 98 |

Visualizations

Experimental Workflow for Chiral Resolution

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Logical Relationship of Enantiomers and Diastereomers

Caption: Relationship between enantiomers and diastereomers in chiral resolution.

Application Notes and Protocols for Diastereomeric Salt Formation Using (R)-1-(4-Iodophenyl)ethanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the principles and a general experimental protocol for the chiral resolution of racemic carboxylic acids via diastereomeric salt formation, utilizing (R)-1-(4-Iodophenyl)ethanamine hydrochloride as the resolving agent. While specific, optimized protocols for this particular resolving agent are not widely published, this application note establishes a foundational methodology based on well-understood principles of diastereomeric salt resolution. It is designed to serve as a starting point for researchers to develop tailored protocols for their specific racemic carboxylic acids of interest. The key experimental parameters, including solvent selection, stoichiometry, and crystallization conditions, will necessitate empirical optimization to achieve high yield and enantiomeric purity.

Introduction

Chiral resolution through the formation of diastereomeric salts is a robust and scalable technique for the separation of enantiomers from a racemic mixture, a critical step in the development of stereochemically pure active pharmaceutical ingredients (APIs).[1] This method leverages the reaction of a racemic compound with an enantiomerically pure resolving agent to form a pair of diastereomeric salts. These diastereomers exhibit distinct physicochemical properties, most notably different solubilities, which facilitates their separation by fractional crystallization.[2]

This compound is a chiral amine that serves as an effective resolving agent for racemic carboxylic acids. The fundamental principle involves an acid-base reaction between the amine functionality of the resolving agent and the carboxyl group of the acid. This interaction, involving two chiral species, results in the formation of two diastereomeric salts: [(R)-amine · (R)-acid] and [(R)-amine · (S)-acid]. The subtle differences in their three-dimensional structures lead to variations in their crystal packing and solvation energies, resulting in differential solubility in a given solvent system. This solubility difference is the cornerstone of the separation process.

Principle of the Method

The chiral resolution process using this compound can be systematically divided into three primary stages:

-

Diastereomeric Salt Formation: The racemic carboxylic acid is reacted with the enantiomerically pure (R)-1-(4-Iodophenyl)ethanamine in a suitable solvent. This reaction yields a mixture of two diastereomeric salts.

-

Fractional Crystallization: By carefully controlling experimental conditions such as solvent composition, temperature, and cooling rate, the less soluble diastereomeric salt is selectively precipitated from the solution. This crystalline salt is subsequently isolated via filtration.

-

Liberation of the Target Enantiomer: The isolated and diastereomerically purified salt is treated with an acid to cleave the salt linkage, thereby liberating the enantiomerically enriched carboxylic acid. The resolving agent can often be recovered from the aqueous phase and recycled, enhancing the economic viability of the process.

Experimental Protocol: A General Guideline

The following protocol outlines a general procedure for the resolution of a racemic carboxylic acid. It is imperative to note that the optimal conditions are substrate-dependent and must be determined through experimental screening.

Materials and Reagents:

-

Racemic carboxylic acid

-

This compound

-

Weak base (e.g., sodium bicarbonate, sodium carbonate)

-

Screening solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, and their aqueous mixtures)

-

Strong acid (e.g., 2 M hydrochloric acid)

-

Extraction solvent (e.g., diethyl ether, ethyl acetate, dichloromethane)

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Step 1: Preparation of Free (R)-1-(4-Iodophenyl)ethanamine

As the resolving agent is supplied as a hydrochloride salt, it must be converted to the free amine prior to use.

-

Dissolve the required amount of this compound in deionized water.

-

Slowly add a stoichiometric equivalent of a weak base (e.g., NaHCO₃) with stirring. Continue stirring until gas evolution ceases.

-

Extract the aqueous solution with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Remove the solvent under reduced pressure to yield the free (R)-1-(4-Iodophenyl)ethanamine. Safety Note: Perform this procedure in a well-ventilated fume hood.

Step 2: Diastereomeric Salt Formation and Fractional Crystallization

-

Solvent and Stoichiometry Screening: On a small scale, conduct a series of experiments to identify the optimal solvent and stoichiometry. Dissolve the racemic carboxylic acid in various solvents and add 0.5 to 1.0 molar equivalents of the free (R)-1-(4-Iodophenyl)ethanamine. Heat gently to ensure complete dissolution, then allow to cool to room temperature. Monitor for the formation of crystalline precipitate. The use of a sub-stoichiometric amount of the resolving agent can often improve the enantiomeric excess of the resulting crystalline salt.[3]

-

Preparative Scale Crystallization: In a suitable reaction vessel, dissolve the racemic carboxylic acid (1.0 equivalent) in the predetermined optimal solvent with gentle heating.

-

Add a solution of (R)-1-(4-Iodophenyl)ethanamine (in the optimized stoichiometric ratio) in the same solvent to the solution of the carboxylic acid.

-

Allow the reaction mixture to cool slowly to ambient temperature to promote the formation of well-defined crystals. If crystallization does not initiate, induce it by scratching the inner wall of the flask with a glass rod or by seeding with a previously formed crystal.

-

To maximize the yield, the flask may be cooled further in an ice bath or stored at a lower temperature (e.g., 4 °C) for a defined period.

-

Isolation of the Diastereomeric Salt: Collect the crystalline product by vacuum filtration. Wash the crystals with a small volume of the cold crystallization solvent to remove residual mother liquor, which contains the more soluble diastereomer.

Step 3: Optional Recrystallization for Purity Enhancement

To achieve higher diastereomeric purity, the isolated salt can be recrystallized.

-

Dissolve the filtered salt in a minimum amount of the hot crystallization solvent.